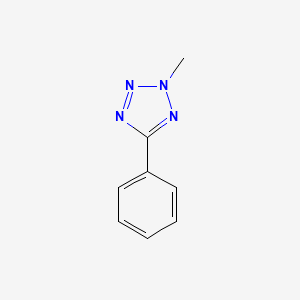

2-Methyl-5-phenyl-2H-tetrazole

Description

The Significance of Tetrazole Heterocycles in Contemporary Chemical Research

Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, have garnered significant attention in various scientific fields, most notably in medicinal chemistry and materials science. acs.orgnumberanalytics.com Their unique structural and physicochemical properties make them valuable scaffolds in drug design and the development of novel materials. acs.orgbohrium.com

One of the most critical roles of the tetrazole moiety is its function as a bioisostere for carboxylic acid and cis-amide groups. acs.orgbohrium.com This means that a tetrazole ring can often replace these functional groups in a biologically active molecule without significantly altering its interaction with biological targets, while potentially improving metabolic stability and other pharmacokinetic properties. acs.orgnumberanalytics.com Tetrazoles are generally more resistant to metabolic degradation pathways compared to carboxylic acids. acs.org This bioisosterism has led to the incorporation of tetrazole rings into numerous FDA-approved drugs. acs.org

Beyond their use as bioisosteres, tetrazoles exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, antifungal, and antioxidant properties. bohrium.com The high nitrogen content of tetrazoles also contributes to their high-energy properties, leading to investigations into their use as components in explosives and rocket propellants. acs.org The synthesis of tetrazole derivatives is an active area of research, with methods such as [3+2] cycloaddition reactions of organic azides and nitriles being commonly employed. bohrium.com

Distinctive Research Focus on 2-Methyl-5-phenyl-2H-tetrazole within the 2H-Tetrazole Class

Within the broader class of tetrazoles, the 2,5-disubstituted isomers, such as this compound, represent a specific area of interest. The substitution pattern on the tetrazole ring significantly influences its properties and reactivity. For instance, the chemical shift of the carbon atom in the tetrazole ring differs by approximately 10 ppm between 1,5-disubstituted and 2,5-disubstituted isomers, a key distinction in their characterization. mdpi.com

Research on this compound and its derivatives often involves its synthesis and subsequent use as a building block for more complex molecules. For example, it has been used in the synthesis of various compounds, including those with potential applications in medicinal chemistry. bohrium.com Fragmentation studies of this compound have shown a characteristic loss of a nitrogen molecule from the weak molecular ion to give a stable base peak, a pattern observed in its mass spectrometry analysis. mdpi.com

The structural features of this compound, specifically the presence of a methyl group at the 2-position and a phenyl group at the 5-position of the tetrazole ring, define its chemical identity and influence its interactions in various chemical and biological systems.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8N4 | PubChem |

| Molecular Weight | 160.18 g/mol | PubChem |

| CAS Number | 20743-49-1 | epa.gov |

| Predicted XLogP3-AA | 1.8 | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

Interactive Data Table: Spectroscopic Data for Tetrazole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |

| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | 9.59 (s, 1H, OH), 8.06 (d, 1H, Ph), 7.41 (t, 1H, Ph), 7.11 (d, 1H, Ph), 6.99 (t, 1H, Ph), 5.51 (s, 2H), 3.85 (s, 3H) | 165.06, 164.68, 156.42, 132.44, 127.50, 120.06, 117.62, 53.41, 53.38 | iucr.org |

| 2-(Adamantan-1-yl)-5-(4-chlorophenyl)-2H-tetrazole | 1.85 (6H, t, J = 3.2, H Ad), 2.33 (3H, br. s, H Ad), 2.41 (6H, d, J = 2.8, H Ad), 7.47 (2H, d, J = 8.8, Н Ar), 8.12 (2H, d, J = 8.8, Н Ar) | 29.4, 35.9, 42.3, 64.1 (С Ad), 126.5, 128.1 (2C), 129.0, 129.1, 135.9 (С Ar), 163.3 (C tetrazole) | nih.gov |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | 9.37, 8.83, 8.57, 8.22–8.16, 7.78–7.74, 7.68–7.57 | For 2-methyl-5-phenyltetrazole: δ = 164.25 ppm | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-12-10-8(9-11-12)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARMWGRHJNLIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317307 | |

| Record name | 2-Methyl-5-phenyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20743-49-1 | |

| Record name | 2-Methyl-5-phenyltetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-phenyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-PHENYL-2H-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWD4NM5XS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Phenyl 2h Tetrazole

Regioselective Synthesis of 2,5-Disubstituted 2H-Tetrazoles

The precise control of substituent placement on the tetrazole ring is a critical challenge in the synthesis of 2,5-disubstituted isomers. The synthesis of 2-Methyl-5-phenyl-2H-tetrazole requires regioselective N2-alkylation or a directed cyclization strategy.

Methylation Strategies for N2-Substitution (e.g., Methyl Halides, Dimethyl Sulfate)

The alkylation of 5-phenyltetrazole with methylating agents like methyl halides or dimethyl sulfate (B86663) often yields a mixture of 1-methyl and 2-methyl isomers. acs.orgcdnsciencepub.com The ratio of these isomers is influenced by factors such as the solvent, base, and the nature of the methylating agent. For instance, the alkylation of 5-(β-dimethylaminoethyl)tetrazole with dimethyl sulfate produces both 1-methyl and 2-methyl derivatives. researchgate.net Achieving high regioselectivity for the desired 2-methyl isomer typically requires careful optimization of reaction conditions or the use of directing groups. Research has shown that specific reaction conditions can favor the formation of the 2,5-disubstituted tetrazole. organic-chemistry.org

| Methylating Agent | Substrate | Product(s) | Key Observation |

| Dimethyl sulfate | 5-(β-dimethylaminoethyl)tetrazole | 5-(β-dimethylaminoethyl)-1-methyltetrazole and 5-(β-dimethylaminoethyl)-2-methyltetrazole | Alkylation occurs on both N1 and N2 positions of the tetrazole ring. researchgate.net |

| Methyl Halides | 5-Phenyltetrazole | 1-Methyl-5-phenyltetrazole and 2-Methyl-5-phenyltetrazole | The reaction often results in a mixture of isomers, requiring separation. acs.org |

Cyclization-Based Approaches to the 2H-Tetrazole Core

An alternative to post-cyclization alkylation is the direct construction of the this compound ring system. This can be achieved through various cyclization reactions. One of the most fundamental methods for forming the tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide. jchr.orgsmolecule.comnih.gov For the synthesis of 5-substituted tetrazoles, this typically involves reacting a nitrile with sodium azide. evitachem.com

Another approach involves the reaction of aryldiazonium salts with amidines, followed by oxidative ring closure to yield 2,5-disubstituted tetrazoles. acs.org This method offers a one-pot synthesis under mild conditions. acs.org Additionally, the reaction of aryldiazonium chloride with phenylsulfonylhydrazone has been reported to produce 2,5-substituted tetrazoles. acs.org

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective synthesis of 2,5-disubstituted tetrazoles. These methods often involve the coupling of a 5-substituted-1H-tetrazole with a suitable coupling partner. A notable example is the copper(II) oxide-catalyzed coupling of 5-substituted 1H-tetrazoles with arylboronic acids. researchgate.netasianpubs.org This approach allows for the direct N2-arylation of the tetrazole ring.

A highly effective strategy for synthesizing 2,5-disubstituted 2H-tetrazoles involves the direct cross-coupling of N-H free tetrazoles with boronic acids, catalyzed by Cu₂O with oxygen as the oxidant. researchgate.netasianpubs.orgresearchgate.net This method is advantageous due to its mild conditions and atom efficiency. researchgate.netasianpubs.orgresearchgate.net

| Catalyst | Reactants | Product | Key Features |

| Cu₂O | 5-Substituted-1H-tetrazole, Arylboronic acid | 2-Aryl-5-substituted-2H-tetrazole | Aerobic oxidative direct cross-coupling, mild conditions, green chemistry. researchgate.netasianpubs.orgresearchgate.net |

| [Cu(OH)(TMEDA)]₂Cl₂ | 5-Substituted tetrazoles, Arylboronic acids | 2,5-Disubstituted tetrazoles | Highly regioselective N2-arylation under mild conditions. organic-chemistry.org |

| Copper(II) acetate | Phenylisothiocyanate, Aq. NH₃, Sodium azide | 5-Amino phenyl tetrazole | Tandem three-component synthesis in DMSO at room temperature. niscpr.res.in |

Chan-Evans-Lam Coupling for Functionalized Derivatives

The Chan-Evans-Lam (CEL) coupling is a versatile copper-catalyzed reaction for forming C-N bonds and has been successfully applied to the N2-arylation of tetrazoles. mdpi.comresearchgate.net This reaction typically employs arylboronic acids as the aryl source and proceeds under mild conditions, often in the presence of a copper catalyst and an oxidant like oxygen. tezu.ernet.inorganic-chemistry.org The CEL coupling offers high selectivity and is tolerant of a wide range of functional groups. mdpi.comtezu.ernet.in For instance, the coupling of 5-phenyl-1H-tetrazole with pyridine-3-ylboronic acid using a copper catalyst yields the corresponding N2-arylated product in high yield. mdpi.com The reaction conditions are generally mild, and it can be performed in an "open-flask" setup. tezu.ernet.in

Exploration of Sustainable and Green Synthetic Routes

Recent research has focused on developing more environmentally friendly methods for synthesizing tetrazoles. jchr.org Green chemistry principles are being applied to minimize waste, avoid hazardous reagents, and improve energy efficiency. jchr.orgrsc.org

One approach is the use of water as a solvent and employing metal salts like zinc salts as catalysts for the cycloaddition of nitriles and sodium azide. organic-chemistry.org Another sustainable strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. For example, a magnetically separable palladium nanoparticle catalyst has been used for the synthesis of 5-substituted 1H-tetrazoles in water. researchgate.net Copper-catalyzed methods, particularly those using environmentally benign oxidants like O₂, are also considered green synthetic routes. researchgate.netasianpubs.orgresearchgate.net These methods often proceed under mild conditions and are atom-efficient. researchgate.netasianpubs.orgresearchgate.net The use of microwave irradiation has also been explored to accelerate reactions and improve yields in the synthesis of 2H-tetrazoles. organic-chemistry.org

Mechanistic Investigations of Chemical Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing new transformations. The formation of 2,5-disubstituted tetrazoles through various methods has been the subject of mechanistic studies.

In the alkylation of 5-substituted tetrazoles, the regioselectivity is governed by the relative nucleophilicity of the N1 and N2 nitrogen atoms of the tetrazole anion and the nature of the electrophile. acs.org

For copper-catalyzed cross-coupling reactions, the mechanism is believed to involve the formation of a copper-tetrazole complex, followed by transmetalation with the boronic acid and reductive elimination to form the C-N bond. mdpi.com Spectroscopic studies of the Chan-Lam amination have provided insights into the reaction mechanism, suggesting the involvement of a copper(III) intermediate. organic-chemistry.org

The thermal decomposition of 2,5-disubstituted tetrazoles has been shown to proceed via the formation of nitrile imines as reactive intermediates. colab.ws These intermediates can then undergo various subsequent reactions.

Oxidation and Reduction Pathways

The chemical reactivity of this compound and its derivatives allows for a range of oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: Oxidation reactions can be directed at the methyl group or the phenyl ring, depending on the reagents and conditions employed. For instance, the methyl group on the tetrazole ring can be oxidized to a carboxylic acid. In related tetrazole compounds, oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide have been used to modify functional groups. smolecule.com For example, in N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide, the methyl group on the phenyl ring can be oxidized to form the corresponding carboxylic acid. With 2-methyl-5-(3-nitrophenyl)-2H-tetrazole, oxidation can lead to different nitro derivatives using reagents such as dinitrogen peroxide and nitric acid.

Reduction: Reduction reactions primarily target the tetrazole ring or substituents on the phenyl group. The tetrazole ring itself can be reduced, potentially leading to the formation of amine derivatives. More commonly, reducible groups on the phenyl ring are targeted. For example, in the case of 2-methyl-5-(3-nitrophenyl)-2H-tetrazole, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides. Similarly, for other tetrazole derivatives, lithium aluminum hydride or sodium borohydride (B1222165) can be used for reduction, potentially forming alcohols or amines. smolecule.com

A summary of common oxidation and reduction reactions for related tetrazole compounds is presented below:

| Reaction Type | Reagent/Conditions | Target Site | Product Type | Reference |

| Oxidation | KMnO4 (acidic or basic) | Methyl group on phenyl ring | Carboxylic acid | |

| Oxidation | Dinitrogen peroxide, Nitric acid | Phenyl ring (nitration) | Nitro derivatives | |

| Reduction | H2 with Pd/C catalyst | Nitro group on phenyl ring | Amino group | |

| Reduction | Metal hydrides (e.g., LiAlH4) | Tetrazole ring, other functional groups | Amine derivatives, alcohols | smolecule.com |

Nucleophilic and Electrophilic Substitution Reactions

The tetrazole ring and the attached phenyl group in this compound and its analogs are susceptible to both nucleophilic and electrophilic substitution reactions, allowing for extensive functionalization.

Nucleophilic Substitution: The nitrogen atoms within the tetrazole ring possess nucleophilic character, enabling reactions with various electrophiles. evitachem.comsmolecule.com These reactions can include alkylation or acylation. evitachem.com For instance, the tetrazole ring can react with alkyl halides or acyl chlorides. evitachem.com In some cases, the tetrazole moiety can be introduced into a molecule via nucleophilic substitution, as seen in the synthesis of certain tetrazole-containing compounds where the tetrazole anion displaces a leaving group. researchgate.net

Electrophilic Substitution: The phenyl ring is the primary site for electrophilic aromatic substitution, allowing for the introduction of various functional groups. Common electrophilic substitution reactions include halogenation and nitration. For example, reagents like bromine in the presence of a Lewis acid catalyst can be used for halogenation. The reactivity of the phenyl ring can be influenced by the electron-withdrawing nature of the tetrazole ring.

The table below summarizes key substitution reactions for tetrazole derivatives:

| Reaction Type | Reagent/Conditions | Target Site | Product Type | Reference |

| Nucleophilic Substitution | Alkyl halides, Acyl chlorides | Tetrazole ring nitrogens | N-substituted tetrazoles | evitachem.com |

| Electrophilic Substitution | Halogens (e.g., Br2) with Lewis acid | Phenyl ring | Halogenated phenyl derivatives | |

| Electrophilic Substitution | Nitric acid/Sulfuric acid | Phenyl ring | Nitro-phenyl derivatives |

Photochemical Reactivity and Decomposition Mechanisms

The photochemistry of tetrazoles, including 2,5-disubstituted derivatives like this compound, is a rich and complex field. researchgate.netsemanticscholar.org Irradiation with UV light typically leads to the cleavage of the tetrazole ring and the extrusion of molecular nitrogen (N2), generating highly reactive intermediates. researchgate.netsemanticscholar.orgnih.gov The specific photoproducts formed are highly dependent on the substitution pattern of the tetrazole ring and the reaction conditions. researchgate.netsemanticscholar.orgnih.gov

A primary photochemical pathway for 2,5-disubstituted tetrazoles involves the extrusion of N2 to form a nitrilimine intermediate. uc.ptresearchgate.net This process has been observed for various 2,5-diaryltetrazoles upon photolysis. mdpi.comacs.org The generated nitrilimine is a 1,3-dipole that can be trapped by various reagents or undergo further transformations. mdpi.comsonar.ch For example, photolysis of 2-(4-methoxyphenyl)-5-phenyltetrazole generates a diarylnitrilimine that can be trapped by nucleophiles like amines and thioalcohols in an aqueous phase. mdpi.com This photoinducible nitrilimine formation is a key step in "photoclick chemistry," where it can undergo cycloaddition reactions with dipolarophiles like alkenes and alkynes to form pyrazolines and pyrazoles, respectively. mdpi.comsonar.ch

The nitrilimine intermediate formed from the photolysis of 2,5-disubstituted tetrazoles can undergo further rearrangement. uc.ptresearchgate.net It is postulated to cyclize to a highly strained, antiaromatic 1H-diazirene intermediate. uc.ptresearchgate.net This diazirene is often unstable and can subsequently rearrange to form a more stable carbodiimide. uc.ptresearchgate.net Experimental evidence for the formation of a 1H-diazirene intermediate has been obtained through matrix isolation studies of the photolysis of compounds like 2-methyl-2H-tetrazol-5-amine. uc.ptresearchgate.net The formation of this elusive intermediate is a critical step in the photoisomerization of nitrile imines to carbodiimides. researchgate.netacs.org

The nature of the substituents at the C5 and N2 positions significantly influences the photochemical behavior and the fate of the reactive intermediates. researchgate.netsemanticscholar.org Studies comparing 1,5- and 2,5-disubstituted tetrazoles have revealed marked differences in their photochemical pathways. For instance, while 2-methyl-5-aminotetrazole exclusively forms a nitrile imine upon photolysis, its isomer, 1-methyl-5-aminotetrazole, proceeds through a different pathway, highlighting the critical role of the substituent position. acs.org The electronic properties of the substituents on the phenyl ring can also affect the photoreactivity and the stability of the intermediates. For example, the photolysis of phenyl (methyl-tetrazolyl) ketone is highly solvent-dependent, indicating that the polarity of the environment can alter the reaction mechanism. rsc.org The presence of certain substituents can also lead to alternative reaction pathways, such as intramolecular cyclization. researchgate.net

| Intermediate/Product | Precursor | Key Transformation | Method of Observation/Trapping | Reference |

| Nitrilimine | 2,5-Disubstituted tetrazole | Photoinduced N2 extrusion | Trapping with nucleophiles or dipolarophiles | mdpi.comsonar.ch |

| 1H-Diazirine | Nitrilimine | Cyclization | Matrix isolation IR spectroscopy | uc.ptresearchgate.net |

| Carbodiimide | 1H-Diazirine | Rearrangement | Final product identification | uc.ptresearchgate.net |

Cyclometalation Reactions in Organometallic Synthesis

This compound can act as a ligand in organometallic chemistry, particularly in cyclometalation reactions. This process involves the coordination of a donor atom (typically a nitrogen from the tetrazole ring) to a metal center, followed by the activation of a C-H bond on the phenyl ring to form a metal-carbon bond, resulting in a stable five-membered metallacycle. acs.org

Iridium(III) complexes have been successfully synthesized using this compound as a cyclometalating ligand. acs.org A common synthetic strategy involves a two-step process: first, a silver-assisted cyclometalation reaction with IrCl3 to form a bis-cyclometalated intermediate, such as [Ir(ptrz)2(CH3CN)2]+ (where Hptrz = this compound). acs.org This intermediate can then undergo a substitution reaction with various ancillary ligands (e.g., bipyridines, phenanthrolines) to yield a range of cationic Ir(III) complexes. acs.org

These cyclometalated iridium(III) complexes often exhibit interesting photophysical properties, such as intense luminescence. acs.org The tetrazolate ligand has been shown to influence the emission energy of these complexes, often leading to higher-energy (blue-shifted) emission compared to analogous complexes with pyrazolate or triazolate ligands. acs.org The properties of these complexes can be fine-tuned by modifying the ancillary ligands, making them promising materials for applications such as light-emitting electrochemical cells (LECs). acs.org

Comprehensive Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the proton and carbon framework of the molecule. For 2,5-disubstituted tetrazoles, a notable difference of approximately 10 ppm in the chemical shift of the tetrazole ring carbon allows for clear differentiation between 2-methyl and 1-methyl isomers. mdpi.com

The ¹H NMR spectrum of 2-Methyl-5-phenyl-2H-tetrazole displays characteristic signals that confirm its structure. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region. Specifically, the two protons ortho to the tetrazole ring are shifted downfield compared to the meta and para protons due to the electronic effects of the heterocyclic ring. The most diagnostic signal is a singlet corresponding to the three protons of the N-methyl group, which is a key identifier for this isomer. rsc.orgacgpubs.org

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Structures

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Phenyl-H (ortho) | ~8.18-8.20 | m | - | rsc.org |

| Phenyl-H (meta, para) | ~7.45-7.52 | m | - | rsc.org |

| N-CH₃ | ~4.45 | s | - | acgpubs.org |

| Data derived from closely related this compound derivatives. |

The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the tetrazole ring in the 2,5-disubstituted isomer has a characteristic chemical shift of approximately 164-165 ppm. mdpi.comrsc.org This downfield shift is a reliable indicator for N2-substituted tetrazoles when compared to their N1-substituted counterparts. mdpi.com The carbon of the N-methyl group appears around 39-40 ppm, while the carbons of the phenyl ring produce a series of signals in the typical aromatic range of 125-131 ppm. acgpubs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Structures

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C-tetrazole | 164.2 - 165.1 | mdpi.comrsc.orgacgpubs.org |

| C-phenyl (ipso) | ~127.7 | rsc.org |

| C-phenyl (ortho) | ~127.1 | rsc.org |

| C-phenyl (meta) | ~129.0 | rsc.org |

| C-phenyl (para) | ~130.4 | rsc.org |

| N-CH₃ | 39.3 - 39.7 | acgpubs.org |

| Data derived from this compound and its closely related derivatives. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

IR spectroscopy probes the vibrational modes of a molecule. For this compound, the IR spectrum shows characteristic absorption bands for the C-H stretching of the aromatic phenyl ring and the aliphatic methyl group. The vibrations associated with the tetrazole ring (C=N and N=N stretches) also appear in the fingerprint region. acgpubs.orgresearchgate.net Studies on H-complexes formed by this compound have determined its proton acceptor strength, which is influenced by the position of the N-substituent. researchgate.net

UV-Visible spectroscopy investigates the electronic transitions within the molecule. The spectrum is dominated by absorptions arising from π→π* transitions within the phenyl ring and the tetrazole system. The interaction between these two aromatic components influences the exact position and intensity of the absorption maxima (λmax). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

HRMS provides an extremely precise measurement of the molecular mass, allowing for the determination of the elemental formula. The calculated exact mass for the [M+H]⁺ ion of this compound (C₈H₉N₄⁺) is confirmed by experimental data from related structures. A characteristic fragmentation pattern for 2,5-disubstituted tetrazoles, including the 2-methyl-5-phenyl isomer, is the loss of a molecule of nitrogen (N₂), which often results in the base peak in the mass spectrum. mdpi.comrsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| [M-H]⁻ | C₈H₇N₄O⁻ | 201.0782 | 201.0807 | acgpubs.org |

| [M+Na]⁺ | C₁₀H₁₂N₄NaO⁺ | 227.0899 | 227.0903 | acgpubs.org** |

| Data for 1-(4-(2-Methyl-2H-tetrazole-5-yl)phenyl)ethan-1-one. | ||||

| Data for 1-(4-(2-Methyl-2H-tetrazole-5-yl)phenyl)ethan-1-ol. |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not detailed in the provided search results, extensive data exists for closely related analogues, such as methyl (5-phenyl-2H-tetrazol-2-yl)acetate. iucr.orgiucr.org This information provides critical insights into the expected molecular geometry and packing of the target compound.

Analysis of closely related crystal structures reveals key geometric features. The tetrazole ring and the phenyl ring are nearly coplanar. In the structure of methyl (5-phenyl-2H-tetrazol-2-yl)acetate, the dihedral angle between the phenyl substituent and the tetrazole ring is only 3.89 (7)°. iucr.orgiucr.org This planarity suggests significant electronic conjugation between the two ring systems. The substituent on the N2 atom of the tetrazole ring is typically oriented nearly perpendicular to the plane of the ring system. iucr.orgiucr.org

Table 4: Key Geometric Parameters from a Closely Related Crystal Structure

| Parameter | Description | Value | Reference |

| Dihedral Angle | Angle between the 5-phenyl substituent and the tetrazole ring | 3.89 (7)° | iucr.orgiucr.org |

| Data from the crystal structure of methyl (5-phenyl-2H-tetrazol-2-yl)acetate. |

Intermolecular Interactions and Crystal Packing Motifs

A thorough review of academic literature and crystallographic databases reveals a notable absence of a publicly available, fully determined crystal structure for the specific chemical compound this compound. While the synthesis and some spectroscopic properties of this compound are documented, the crucial single-crystal X-ray diffraction data required for a detailed analysis of its intermolecular interactions and crystal packing motifs has not been found in the searched resources.

The determination of a crystal structure is fundamental to understanding how molecules arrange themselves in the solid state. This arrangement is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. The analysis of these interactions provides insights into the physical properties of the material, such as its melting point, solubility, and stability.

For many related 2,5-disubstituted tetrazole derivatives, detailed crystallographic studies have been published. These studies often reveal common packing motifs, such as the formation of centrosymmetric dimers through weak hydrogen bonds (e.g., C-H···N or C-H···O) or π-π stacking of the aromatic phenyl and tetrazole rings. nih.govmdpi.comresearchgate.net For instance, in the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, molecules are linked by pairs of C—H⋯O hydrogen bonds to form inversion dimers, which are further stabilized by offset π–π interactions between the phenol (B47542) rings. nih.govresearchgate.net Similarly, the structure of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine also shows specific intermolecular contacts that dictate its solid-state architecture. mdpi.com

Therefore, this section cannot be completed with the detailed research findings and data tables as requested due to the lack of primary crystallographic data for this compound in the available scientific literature.

Advanced Computational and Theoretical Chemistry Studies

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling plays a pivotal role in modern drug discovery and materials science by predicting the biological activity or chemical properties of a compound based on its molecular structure. For 2-Methyl-5-phenyl-2H-tetrazole, various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are employed to elucidate its potential therapeutic applications and to guide the synthesis of more potent analogues.

QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their biological activities. While specific QSAR studies exclusively focused on this compound are not extensively documented, the principles can be applied by examining related tetrazole derivatives. For instance, QSAR analyses on tetrazole-containing compounds have revealed that descriptors such as polarization, dipole moment, and lipophilicity significantly influence their antioxidant activity. pensoft.net It is anticipated that the biological activities of this compound and its derivatives could be similarly modeled, allowing for the prediction of their efficacy as potential therapeutic agents. researchgate.net

Molecular docking is another powerful computational tool used to predict the preferred binding orientation of a molecule to a specific target, such as a protein or enzyme. This method is instrumental in understanding the mechanism of action and in predicting the binding affinity of a compound. cumhuriyet.edu.trnih.gov For this compound, docking studies could be performed against various biological targets to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent, among others. phmethods.netmdpi.com For example, in studies of related tetrazole derivatives, molecular docking has been successfully used to identify key interactions with the active sites of enzymes like sterol 14-alpha demethylase in Candida albicans, providing a basis for their antifungal activity. cumhuriyet.edu.trajgreenchem.com Such studies often reveal crucial hydrogen bonding and hydrophobic interactions that are essential for the compound's biological function. semanticscholar.org

The predicted binding energies and interaction patterns from these in silico models can then be used to prioritize compounds for synthesis and biological testing, thereby accelerating the discovery process.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of Tetrazole Derivatives

| Descriptor | Typical Value Range | Potential Impact on Activity |

|---|---|---|

| Molecular Weight ( g/mol ) | 150 - 500 | Can influence solubility and bioavailability. |

| LogP (Lipophilicity) | 1.0 - 5.0 | Affects membrane permeability and target binding. |

| Hydrogen Bond Donors | 0 - 2 | Important for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 - 6 | Crucial for forming hydrogen bonds with receptor sites. |

Note: The data in this table is illustrative and based on general characteristics of tetrazole derivatives found in computational studies. It does not represent experimentally verified data for this compound.

Computational Approaches in Adsorption and Surface Interaction Studies

Computational methods are also extensively used to investigate the adsorption behavior and surface interactions of molecules, which is critical for applications in areas such as corrosion inhibition and materials science. Density Functional Theory (DFT) and Hirshfeld surface analysis are two prominent techniques applied to tetrazole derivatives to understand these phenomena at a molecular level.

DFT calculations are employed to study the electronic structure and reactivity of molecules, providing insights into how they interact with metal surfaces. acs.orgacs.org For instance, DFT studies on various tetrazole derivatives have been conducted to evaluate their potential as corrosion inhibitors for metals like copper and mild steel. acs.orgresearchgate.netsemanticscholar.org These studies typically calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment. acs.orgresearchgate.net A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value indicates a better ability to accept electrons, both of which contribute to the formation of a protective film on the metal surface. researchgate.net It is predicted that this compound would adsorb on a metal surface through the nitrogen atoms of the tetrazole ring and the π-electrons of the phenyl ring. researchgate.net

Note: This table outlines key parameters and their general interpretations in the context of corrosion inhibition studies on tetrazole derivatives. The specific values would need to be calculated for this compound.

Applications in Medicinal Chemistry and Chemical Biology Research

The Tetrazole Moiety as a Carboxylic Acid Bioisostere in Drug Design

The tetrazole ring is widely recognized in medicinal chemistry as a non-classical bioisostere of the carboxylic acid group. nih.govbiosynth.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The 5-substituted-1H-tetrazole moiety, in particular, has an acidity (pKa ≈ 4.9) that is comparable to that of carboxylic acids. researchgate.net This similarity in acidity allows the tetrazole group to engage in similar ionic interactions with biological targets as a carboxylate group. researchgate.net

One of the primary advantages of using a tetrazole as a carboxylic acid surrogate is its enhanced metabolic stability. Carboxylic acids are often susceptible to metabolic transformations in the body, which can lead to rapid clearance and reduced bioavailability. The tetrazole ring, being more resistant to metabolic degradation, can improve the pharmacokinetic profile of a drug candidate. mdpi.com Furthermore, replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes and improve oral bioavailability. nih.gov This strategy has been successfully employed in the design of numerous drugs to optimize their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The structural and electronic properties of the tetrazole ring also contribute to its utility as a bioisostere. It possesses a planar, aromatic system with a delocalized negative charge, similar to the carboxylate anion. This allows it to maintain key binding interactions with receptors and enzymes that would otherwise bind to a carboxylic acid. researchgate.net

Development of Angiotensin II Receptor Antagonists (Sartans)

A prominent application of the tetrazole moiety as a carboxylic acid bioisostere is in the development of angiotensin II receptor antagonists, commonly known as "sartans." nih.gov These drugs are widely used for the treatment of hypertension and other cardiovascular diseases. The prototypical drug in this class, Losartan, features a biphenyl (B1667301) tetrazole structure. researchgate.net In the development of Losartan, the tetrazole group was found to be a superior replacement for the carboxylic acid moiety, leading to a compound with potent and orally active angiotensin II receptor antagonism.

The general structure of many sartans consists of a substituted heterocyclic system linked to a biphenyl scaffold bearing an acidic group, which is often a tetrazole. nih.gov This acidic tetrazole group is crucial for binding to the AT1 receptor. The development of valsartan (B143634), another widely used angiotensin II receptor antagonist, also incorporates a tetrazole ring. The chemical name for valsartan is 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. nih.gov Research has shown that ester derivatives of valsartan retain antihypertensive properties, demonstrating the importance of the core tetrazole-containing biphenyl structure. nih.govresearchgate.net

Enzyme Inhibition Studies and Mechanistic Insights

The 5-phenyl-2H-tetrazole scaffold has been investigated for its potential to inhibit various enzymes, offering insights into drug mechanisms and paving the way for new therapeutic agents.

Amine oxidase copper containing 3 (AOC3), also known as semicarbazide-sensitive amine oxidase (SSAO) or vascular adhesion protein-1 (VAP-1), is an enzyme implicated in inflammatory processes. nih.gov It catalyzes the oxidative deamination of primary amines. nih.gov Inhibitors of AOC3 are being explored as potential therapeutics for inflammatory diseases. nih.gov

Research has identified that compounds containing the 5-phenyl-2H-tetrazole moiety can act as inhibitors of AOC3. nih.gov Specifically, ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds have been synthesized and evaluated for their AOC3 inhibitory activity. nih.gov These studies demonstrate that the 5-phenyltetrazole group can be incorporated into molecules designed to target the active site of this enzyme. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Inhibition of urease is a therapeutic strategy for managing infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) have been synthesized and evaluated for their ability to inhibit urease. nih.gov

A study investigating a series of these derivatives found that many of the synthesized analogs exhibited urease inhibitory actions. nih.gov The inhibitory activity was found to be dependent on the nature and position of substituents on the aryl groups of the molecules. nih.gov This suggests that the tetrazole-containing biphenyl scaffold can serve as a platform for developing novel urease inhibitors.

| Compound ID | Urease Inhibition (%) at 0.1 mM | IC50 (µM) |

| AV0 (Valsartan) | 55.3 ± 0.5 | 90.1 ± 0.9 |

| AV1 | 64.7 ± 0.8 | 80.5 ± 0.7 |

| AV2 | 80.1 ± 0.9 | 60.2 ± 0.5 |

| AV3 | 75.4 ± 0.6 | 68.3 ± 0.8 |

| AV4 | 60.2 ± 0.4 | 85.1 ± 0.6 |

| AV5 | 78.9 ± 0.7 | 63.4 ± 0.4 |

| Data derived from a study on synthesized derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. nih.gov |

While the tetrazole moiety is a common scaffold in medicinal chemistry, specific and detailed kinase inhibition profiles for 2-Methyl-5-phenyl-2H-tetrazole are not extensively documented in the reviewed literature. However, broader studies on tetrazole-containing compounds have shown activity against certain kinases. For instance, some tetrazole derivatives have been identified as inhibitors of Casein Kinase 2 (CK2), a serine/threonine protein kinase involved in cell proliferation and survival. In one study, 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines demonstrated potent CK2 inhibition, with the leader compound exhibiting an IC50 of 45 nM. Additionally, other research has explored tetrazole hybrids for their potential anticancer effects, which may involve kinase inhibition, though specific kinase targets are not always fully elucidated. nih.gov It is important to note that these findings relate to tetrazole derivatives and not specifically to this compound. Further research is required to determine the specific kinase inhibition profile of this particular compound.

Exploration of Multitarget Pharmacological Activities

The versatility of the tetrazole ring allows for its incorporation into molecules designed to interact with multiple biological targets. This multitarget approach is a growing area of interest in drug discovery for the treatment of complex diseases. Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been shown to possess not only antihypertensive and urease inhibitory activities but also antioxidant properties. nih.govresearchgate.net

The ability of these compounds to scavenge free radicals, as demonstrated by the DPPH assay, suggests a potential role in mitigating oxidative stress, which is implicated in various cardiovascular and inflammatory conditions. nih.gov This combination of activities—angiotensin II receptor antagonism, enzyme inhibition, and antioxidant potential—highlights the utility of the 5-phenyl-2H-tetrazole scaffold in developing multifunctional drug candidates. nih.gov

| Compound ID | Antioxidant Activity (% Radical Scavenging) |

| AV0 (Valsartan) | 65.2 ± 0.5 |

| AV1 | 70.1 ± 0.6 |

| AV2 | 85.3 ± 0.9 |

| AV3 | 78.4 ± 0.7 |

| AV4 | 75.6 ± 0.8 |

| AV5 | 68.9 ± 0.4 |

| Data derived from a study on synthesized derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. nih.gov |

Pharmacokinetic Property Modulation through Tetrazole Substitution

The tetrazole moiety is widely recognized as a bioisostere of the carboxylic acid group, a common functional group in many drug molecules. nih.govuspto.govdrughunter.comcambridgemedchemconsulting.com This bioisosteric replacement is a key strategy for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties. The this compound group, in particular, offers several advantages over a carboxylic acid.

One of the primary benefits of substituting a carboxylic acid with a tetrazole is the enhancement of metabolic stability. imist.maull.es Carboxylic acids are susceptible to various metabolic transformations in the body, which can lead to rapid clearance and reduced bioavailability. The tetrazole ring, being more resistant to metabolic degradation, can prolong the half-life of a drug. imist.ma

In a study focused on developing activators for G protein-gated inwardly-rectifying potassium (GIRK) channels, a scaffold containing a 5-phenyl-2H-tetrazole moiety was investigated. While the initial compounds in a different series suffered from poor metabolic stability, the introduction of the tetrazole-containing scaffold represented a promising starting point for optimization, in part due to the known stability of the tetrazole ring. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The systematic investigation of how chemical structure relates to biological activity is fundamental to drug discovery. The this compound scaffold has been incorporated into various molecular frameworks to probe these relationships and to design more potent and selective therapeutic agents.

While specific, extensive SAR and QSAR studies focused solely on this compound are not abundant in publicly available literature, the principles can be inferred from studies on closely related analogs. For instance, in the development of novel GIRK1/2 channel activators, the regioisomeric placement of the phenyl group on different five-membered heterocyclic rings, including tetrazole, was found to be critical for potency. This highlights the importance of the spatial arrangement of the phenyl and tetrazole moieties for effective interaction with the biological target. nih.gov

In a study on derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which contains a 2H-tetrazole ring, SAR analysis revealed that the nature and position of substituents on an associated phenyl ring were key determinants of urease inhibition activity. mdpi.com The study found that compounds with strong electron-withdrawing groups on the phenyl ring exhibited higher potency. mdpi.com Although this study does not involve the exact this compound moiety, it underscores the importance of the electronic properties of the phenyl ring in influencing the biological activity of phenyl-tetrazole containing compounds.

The following table summarizes the findings from a study on the urease inhibitory activity of a series of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, illustrating the impact of phenyl ring substitutions on activity.

| Compound | Substituents on Phenyl Ring | IC50 (µM) for Urease Inhibition |

|---|---|---|

| AV2 | 4-formyl-2-methoxy | 0.28 ± 0.15 |

| AV5 | 2,4-dichloro | 1.29 ± 0.12 |

| AV3 | 2-nitro | 1.56 ± 0.12 |

| AV10 | Naphthalen-2-yl | 2.05 ± 1.05 |

| AV6 | 4-formyl | 2.13 ± 0.97 |

| AV11 | 2-carboxy | 2.19 ± 0.17 |

| AV9 | 4-nitrophenyl | 2.26 ± 1.04 |

| AV1 | 4-hydroxy | 2.56 ± 0.32 |

| AV4 | 4-amino | 3.19 ± 0.95 |

| AV8 | 2-isopropyl-5-methyl | 3.52 ± 0.12 |

| AV7 | 3-(2-amino-2-carboxyethyl)-4-hydroxy | 8.59 ± 1.12 |

| Thiourea (Standard) | - | 4.24 ± 0.13 |

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activities. For tetrazole derivatives, QSAR studies have been employed to understand the structural requirements for various activities, such as antibacterial effects. researchgate.net While a specific QSAR study for this compound was not identified, the general principles from other tetrazole-based QSAR models would apply. These models typically use descriptors related to the molecule's electronic, steric, and hydrophobic properties to predict activity. The presence of the methyl group and the phenyl ring in this compound would significantly contribute to these descriptors and thus to the predicted biological activity.

Contributions to Materials Science and Coordination Chemistry

Tetrazole Ligand Design and Coordination Complex Synthesis

2-Methyl-5-phenyl-2H-tetrazole serves as a versatile building block in the design of ligands for coordination complexes. Its tetrazole ring, rich in nitrogen atoms, provides multiple coordination sites for metal ions, allowing for the formation of stable and structurally diverse complexes. The phenyl substituent offers a platform for further functionalization, enabling the fine-tuning of the electronic properties of the resulting complexes.

A notable application of this compound is in the synthesis of cyclometalated Iridium(III) complexes. These cationic Ir(III) complexes are prepared through a two-step process involving an initial silver-assisted cyclometalation reaction with IrCl₃ to form a bis-cyclometalated solvato-complex, [Ir(ptrz)₂(CH₃CN)₂]⁺, where Hptrz is this compound. This is followed by a substitution reaction with various neutral ancillary ligands.

These Iridium(III) complexes exhibit interesting photophysical properties. For instance, complexes with bipyridine or phenanthroline ancillary ligands display intense and structureless emission bands around 540 nm in acetonitrile at room temperature. researchgate.netscielo.org.mx These emissions are characterized as having metal-to-ligand and ligand-to-ligand charge transfer (MLCT/LLCT) character, with high photoluminescence quantum yields (PLQYs) ranging from 55% to 70%. researchgate.netscielo.org.mx In contrast, a complex with tert-butyl isocyanide as the ancillary ligand shows a weak, structured, and blue-shifted luminescence, which is attributed to a ligand-centered triplet state of the tetrazolate cyclometalated ligand. researchgate.netscielo.org.mx When incorporated into a rigid matrix at 77 K, all of these complexes demonstrate intense luminescence. researchgate.netscielo.org.mx

The use of tetrazolate cyclometalated ligands, such as this compound, tends to shift the emission of Iridium(III) complexes to the blue region of the spectrum when compared to analogous complexes with pyrazolate or triazolate ligands. researchgate.netscielo.org.mx Notably, among cationic Ir(III) complexes that lack fluorine substituents on the cyclometalated ligands, those derived from this compound with bipyridine or phenanthroline ancillary ligands have been reported to exhibit the highest-energy MLCT/LLCT emission bands. researchgate.netscielo.org.mx

Table 1: Photophysical Properties of Iridium(III) Complexes with this compound

| Complex | Ancillary Ligand | Emission Max (nm) | PLQY (%) | Emission Character |

|---|---|---|---|---|

| [Ir(ptrz)₂(bpy)]⁺ | 2,2'-bipyridine | ~540 | 55-70 | MLCT/LLCT |

| [Ir(ptrz)₂(dtBubpy)]⁺ | 4,4'-di-tert-butyl-2,2'-bipyridine | ~540 | 55-70 | MLCT/LLCT |

| [Ir(ptrz)₂(phen)]⁺ | 1,10-phenanthroline | ~540 | 55-70 | MLCT/LLCT |

| [Ir(ptrz)₂(CN-tBu)₂]⁺ | tert-butyl isocyanide | Blue-shifted | Weak | Ligand-Centered |

Data sourced from studies on Iridium(III) complexes with phenyl-tetrazoles. researchgate.netscielo.org.mx

While research has been conducted on Nickel(II) complexes with various tetrazole derivatives, specific studies focusing solely on this compound are not extensively detailed in the provided search results. Generally, in Nickel(II) complexes with other tetrazole derivatives, the tetrazole ligand coordinates to the metal center through a nitrogen atom of the tetrazole ring, often resulting in an octahedral geometry. The electrochemical behavior of these complexes is influenced by the substituents on the tetrazole ligand.

The chelating properties of this compound are evident in its ability to form stable complexes with metal ions, such as Iridium(III). The cyclometalation process, where the phenyl ring and the tetrazole ring coordinate to the metal center, demonstrates its bidentate chelation capability. This dual coordination contributes to the thermodynamic stability and unique photophysical properties of the resulting complexes. The metal-ligand interactions in these complexes involve sigma donation from the nitrogen and carbon atoms to the metal center, as well as potential pi-backbonding interactions, which are crucial in determining the electronic structure and excited state properties of the complex.

Applications in Optoelectronic Devices (e.g., Light-Emitting Electrochemical Cells)

The favorable photophysical properties of Iridium(III) complexes containing this compound make them promising candidates for applications in optoelectronic devices. Specifically, these complexes have been successfully employed in the fabrication of light-emitting electrochemical cells (LECs).

For example, a complex of Iridium(III) with this compound and 4,4'-di-tert-butyl-2,2'-bipyridine as the ancillary ligand has been used to create LECs that emit bright green light. researchgate.netscielo.org.mx These devices have demonstrated a maximum luminance of 310 cd/m². researchgate.netscielo.org.mx This performance highlights the potential of this compound-based complexes as efficient emitters in solid-state lighting applications. The ability to form good quality films is also a critical factor for their use in such devices. researchgate.netscielo.org.mx

Role in Advanced Materials Development

The use of 5-phenyl-2H-tetrazole derivatives, in a broader sense, contributes to the development of advanced materials such as polymers and coatings. rsc.org The incorporation of these compounds can enhance properties like durability and environmental resistance. rsc.org However, specific research detailing the role of this compound in the development of advanced materials beyond its application in coordination complexes for optoelectronics is not prominently featured in the available literature.

Corrosion Inhibition Mechanisms and Material Protection

Tetrazole derivatives are recognized for their potential as corrosion inhibitors for various metals. The mechanism of inhibition generally involves the adsorption of the tetrazole compound onto the metal surface, forming a protective layer that hinders the corrosion process. This adsorption can occur through the nitrogen atoms of the tetrazole ring, which can coordinate with the metal surface atoms. The effectiveness of inhibition is often related to the electronic properties of the substituents on the tetrazole ring. While studies have been conducted on various phenyltetrazole derivatives as corrosion inhibitors for mild steel, specific research focusing on the corrosion inhibition mechanisms of this compound is not extensively covered in the provided search results.

Diverse Research Applications

Role in Agrochemical Research (Herbicides, Pesticides, Plant Growth Regulators)

The tetrazole scaffold is a recognized pharmacophore in the development of bioactive compounds, extending its influence into the agricultural sector. Tetrazole derivatives have been investigated for a range of agrochemical applications, including as herbicides and pesticides. chemimpex.commdpi.com The structural features of the tetrazole ring, such as its metabolic stability and ability to act as a bioisostere for carboxylic acids, are advantageous in designing new active ingredients for crop protection. mdpi.com

While the broader class of tetrazoles is utilized in formulating agrochemicals to enhance the efficacy of pesticides and herbicides, specific research detailing the application of 2-Methyl-5-phenyl-2H-tetrazole in this area is not extensively documented in publicly available studies. chemimpex.com However, related structures, such as tetrazolinone derivatives, have been the subject of patents for selective herbicides. google.com The development of novel pyrazole (B372694) derivatives containing phenyl groups for herbicidal activity also highlights the industry's interest in related heterocyclic compounds for weed control. nih.gov The potential for a specific compound like this compound would depend on its biological activity against target pests or weeds and its selectivity towards crops, which would require dedicated screening and research.

Catalysis and Reaction Promotion

In the field of chemistry, tetrazole derivatives are recognized for their utility in catalysis. Their high number of nitrogen atoms and available lone pairs of electrons allow them to function effectively as ligands in coordination chemistry. mdpi.comresearchgate.net By coordinating to metal centers, tetrazole-based ligands can modify the reactivity and selectivity of catalysts, influencing the outcome of various chemical transformations. mdpi.com

Phenyl-tetrazole derivatives, in particular, have been employed as ligands in the synthesis of transition metal coordination complexes. For instance, cobalt(II) and nickel(II) complexes featuring a bifunctional tetrazole-carboxylate connector have been prepared and shown to be catalytically active in the oxidation of 2,6-di-tert-butylphenol. scielo.br The tetrazole moiety plays a crucial role in forming the structural framework of these catalysts. scielo.br Similarly, 5-(2-pyridyl)tetrazoles are noted for their multiple coordination modes, which expand their use in designing metallo-organic complexes for applications in both homogeneous and heterogeneous catalysis. mdpi.com

While these examples underscore the catalytic potential of the phenyl-tetrazole scaffold, specific studies focusing on this compound as a catalyst or catalytic ligand are not prominent. Its structural similarity to other catalytically active tetrazoles suggests potential, but its efficacy and specific applications would need to be determined through targeted research.

Considerations in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Diaryltetrazoles, a class to which this compound belongs, are of significant interest in this field, particularly for light-triggered reactions known as "photoclick chemistry". nih.govnih.gov

This chemistry is based on the photoinduced 1,3-dipolar cycloaddition between a tetrazole and an alkene. nih.gov Upon irradiation with UV light, the diaryltetrazole eliminates a molecule of nitrogen gas (N₂) to form a highly reactive nitrile imine intermediate. nih.govresearchgate.net This intermediate can then rapidly and selectively react with an alkene to form a stable pyrazoline adduct. nih.gov A key advantage of this reaction is that the pyrazoline product is often highly fluorescent, allowing for "turn-on" detection without the need for additional reporter tags. nih.govacs.org

The reaction kinetics and efficiency are crucial for bioorthogonal applications. Research has focused on optimizing both the tetrazole and the alkene partner to achieve faster reaction rates. For example, the reaction of specialized, sterically shielded tetrazoles with strained alkenes like bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) has achieved exceptionally high second-order rate constants. nih.gov While slower than some tetrazine-based ligations, these tetrazole reactions offer the unique advantage of spatiotemporal control through photoactivation. wikipedia.orgnih.gov

For a compound like this compound, its utility in this context would be influenced by its photochemical properties, including its absorption wavelength and the quantum yield of nitrile imine formation. The electronic nature of the phenyl and methyl substituents would affect the stability and reactivity of the nitrile imine intermediate. wikipedia.orgnih.gov However, a consideration for all diaryltetrazole-based photoclick reactions is the potential for the highly reactive nitrile imine to react with endogenous nucleophiles, which could lead to off-target labeling. researchgate.net Therefore, careful design and validation are essential when considering such compounds for in vivo applications. researchgate.net

| Reaction Type | Reactants | Rate Constant (k₂ in M⁻¹s⁻¹) | Key Feature |

|---|---|---|---|

| Tetrazole-BCN Cycloaddition | Sulfonated Tetrazole + BCN | 11,400 – 39,200 | Extremely fast photo-click reaction. nih.gov |

| Tetrazole-Cyclopropene Cycloaddition | Diphenyltetrazole + Cyclopropene | ~58 | Faster than reaction with norbornene. nih.gov |

| Tetrazine Ligation | s-Tetrazine + trans-Cyclooctene | ~2,000 | Very rapid inverse-demand Diels-Alder reaction. wikipedia.org |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for 2-Methyl-5-phenyl-2H-tetrazole Analogues

Future synthetic research will likely focus on developing more efficient, regioselective, and environmentally benign methods for the synthesis of this compound analogues. A significant trend is the move towards multicomponent reactions (MCRs), which offer a step- and atom-economical approach to complex molecules. eurekaselect.combenthamdirect.combeilstein-journals.org The Ugi-azide reaction, a prominent MCR, is a powerful tool for creating diverse tetrazole libraries and could be further exploited for the synthesis of novel this compound derivatives. eurekaselect.combenthamdirect.com

The development of novel building blocks, such as tetrazole aldehydes, presents a new strategy for incorporating the tetrazole moiety into complex, drug-like molecules through various MCRs. beilstein-journals.orgbeilstein-archives.org This approach could be adapted to create a wider array of this compound analogues with diverse functionalities.

Furthermore, research into regioselective N2-alkylation and arylation of 5-phenyltetrazole will continue to be crucial for the specific synthesis of 2-substituted isomers like this compound. organic-chemistry.org Exploring novel catalytic systems, including metal-free approaches, to achieve high regioselectivity under mild conditions will be a key area of investigation. organic-chemistry.orgjchr.orgscielo.br The use of microreactors for the synthesis and alkylation of tetrazoles is an emerging technique that offers enhanced safety and efficiency, which could be increasingly applied to the production of this compound. srce.hr

Table 1: Emerging Synthetic Methodologies for Tetrazole Analogues

| Methodology | Description | Potential Advantages for this compound Analogues |

|---|---|---|

| Multicomponent Reactions (MCRs) | Reactions where multiple reactants combine in a single step to form a complex product. eurekaselect.combeilstein-journals.org | Rapid generation of diverse libraries of analogues, improved efficiency, and reduced waste. |

| Novel Building Block Approach | Synthesis of functionalized tetrazoles (e.g., aldehydes) for subsequent reactions. beilstein-journals.orgbeilstein-archives.org | Facilitates the incorporation of the this compound scaffold into a wider range of molecular architectures. |

| Regioselective N2-Alkylation/Arylation | Catalytic methods to selectively introduce substituents at the N2 position of the tetrazole ring. organic-chemistry.org | Precise synthesis of the desired 2,5-disubstituted isomer, avoiding tedious separation of isomers. |

| Microreactor Technology | Performing chemical reactions in a continuous flow system with micro-sized channels. srce.hr | Improved safety, better process control, and potential for scalable and automated synthesis. |

Identification and Validation of New Biological Targets for Therapeutic Development

While tetrazole derivatives are known for a wide range of biological activities, a key future direction will be the identification and validation of specific molecular targets for analogues of this compound. nih.govresearchgate.netresearchgate.net This will involve a shift from broad phenotypic screening to more targeted approaches.

Structure-activity relationship (SAR) studies will remain a cornerstone of this research, aiming to understand how modifications to the phenyl and methyl groups of this compound influence its interaction with biological targets. nih.gov Computational methods, such as molecular docking and quantum chemical calculations, will play an increasingly important role in predicting the binding modes and affinities of these analogues to specific proteins, guiding the design of more potent and selective inhibitors. acs.orgresearchgate.net

Emerging areas of therapeutic interest for tetrazole compounds include their use as anticancer, antimicrobial, and antidiabetic agents. researchgate.netresearchgate.netmdpi.com Future research could explore the potential of this compound analogues to modulate novel biological targets within these disease areas, such as protein arginine methyltransferase 1 (PRMT1) inhibitors. nih.gov The unique physicochemical properties of the tetrazole ring, including its ability to act as a bioisostere for carboxylic acids and its involvement in hydrogen bonding and π-π stacking interactions, will be leveraged in the design of these new therapeutic agents. mdpi.comresearchgate.netnih.govacs.org

Design and Synthesis of Advanced Functional Materials

Beyond their therapeutic applications, tetrazole derivatives are gaining attention for their use in advanced functional materials, particularly as high-energy materials. nih.govresearchgate.netacs.org The high nitrogen content and enthalpy of formation of the tetrazole ring make compounds like this compound potential candidates for the development of novel energetic materials and propellants. nih.govrsc.org Future research in this area will focus on synthesizing analogues with enhanced thermal stability, density, and detonation performance, while also considering their sensitivity to stimuli such as impact and friction. rsc.org

Another potential application lies in the field of coordination chemistry, where the tetrazole ring can act as a ligand to form stable complexes with metal ions. researchgate.net This property could be exploited to create novel metal-organic frameworks (MOFs) or other coordination polymers with interesting magnetic, optical, or catalytic properties. The phenyl and methyl substituents on this compound can be functionalized to tune the properties of these materials.

Furthermore, the corrosion-inhibiting properties of tetrazole derivatives on metal surfaces, such as copper, are an emerging area of interest. acs.org Future studies could investigate the efficacy of this compound and its analogues as corrosion inhibitors, using both experimental and computational approaches to understand their adsorption and protective mechanisms at the molecular level. acs.org

Integration of Multidisciplinary Approaches in Tetrazole Research

The future of research on this compound will be characterized by a greater integration of multiple scientific disciplines. The traditional boundaries between synthetic organic chemistry, medicinal chemistry, computational chemistry, and materials science will become increasingly blurred.

A typical research workflow might begin with the in silico design of novel this compound analogues with predicted activity against a specific biological target or desired material property. researchgate.net These computational predictions would then guide the synthetic efforts, employing advanced methodologies as described in section 8.1. The synthesized compounds would then undergo rigorous biological evaluation, and the experimental results would be fed back into the computational models to refine the next generation of compounds. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and materials science. mdpi.com

This multidisciplinary approach will be essential for tackling complex challenges, such as understanding the multifunctional mechanisms of tetrazole derivatives and optimizing their pharmacokinetic and pharmacodynamic profiles for therapeutic applications. nih.gov

Advancements in Green and Sustainable Chemical Synthesis

A strong emphasis on green and sustainable chemistry will be a defining feature of future research into the synthesis of this compound and its analogues. eurekaselect.combenthamdirect.combenthamdirect.comjchr.orgdntb.gov.ua This trend is driven by the need to reduce the environmental impact of chemical processes and to develop safer and more economical synthetic routes. benthamdirect.com

Key principles of green chemistry that will be increasingly applied to tetrazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, or performing reactions under solvent-free conditions. benthamdirect.comdntb.gov.ua

Catalysis: Employing catalytic methods, including biocatalysis and nanocatalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents. jchr.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. eurekaselect.combenthamdirect.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. dntb.gov.ua

The development of one-pot and multicomponent reactions is inherently aligned with the principles of green chemistry, as they reduce the number of synthetic steps and purification procedures. eurekaselect.combenthamdirect.combeilstein-journals.org Future research will focus on developing novel green synthetic protocols for this compound and its derivatives, making their production more sustainable and environmentally friendly.

Table 2: Green Chemistry Approaches in Tetrazole Synthesis

| Green Chemistry Principle | Application in Tetrazole Synthesis | Reference |

|---|---|---|

| Use of Greener Solvents | Water-mediated and solvent-free synthesis. | benthamdirect.comdntb.gov.ua |

| Catalysis | Use of copper catalysts and nanomagnetic catalysts. | jchr.orgdntb.gov.ua |

| Atom Economy | Multicomponent reactions (e.g., Ugi-azide reaction). | eurekaselect.combenthamdirect.com |

| Energy Efficiency | Microwave-assisted synthesis. | dntb.gov.ua |

Q & A

Q. What are the most reliable synthetic routes for 2-Methyl-5-phenyl-2H-tetrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and nitriles. For example, sodium azide and ammonium chloride in dimethylformamide (DMF) under reflux can yield tetrazole derivatives (e.g., 78% yield for a structurally similar compound) . Optimizing solvent polarity (e.g., DMF vs. ethanol/water mixtures) and temperature is critical for crystallinity and purity. Elemental analysis and IR spectroscopy are recommended for structural validation .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- IR spectroscopy : Confirms the presence of the tetrazole ring (C–N stretching at ~1450–1550 cm⁻¹ and N–H bending at ~2500–2700 cm⁻¹) .

- LC-MS : Validates molecular weight and purity, particularly for intermediates .

- ¹H/¹³C NMR : Resolves substituent positions (e.g., methyl and phenyl groups) .

- X-ray crystallography : SHELXL (for refinement) and ORTEP-III (for visualization) are industry standards for resolving regiochemical ambiguities .

Advanced Research Questions

Q. How can regioselectivity challenges in 2,5-disubstituted tetrazole synthesis be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, coupling reactions under metal-free conditions with thermic/microwave activation favor 2-substitution over 1-substitution due to transition-state stabilization . Computational modeling (e.g., DFT studies) can predict regiochemical outcomes by analyzing frontier molecular orbitals .

Q. What strategies mitigate stability issues in tetrazole derivatives under varying pH or oxidative conditions?

Tetrazoles are generally stable across a wide pH range but may degrade under strong acidic/alkaline conditions. Stability studies using HPLC-UV can track decomposition products. For oxidative environments (e.g., high-energy applications), introducing electron-withdrawing groups (e.g., fluorodinitromethyl) enhances stability, as demonstrated in high-energy tetrazole salts .

Q. How can computational tools aid in predicting the bioactivity or material properties of this compound?

- Molecular docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes) by analyzing ligand-receptor interactions .

- Crystal structure prediction (CSP) : Software (e.g., Mercury) uses lattice energy minimization to forecast polymorphic forms, critical for pharmaceutical crystallography .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 7–67% in regioselective couplings) often stem from solvent purity, catalyst aging, or azide handling. Reproducibility requires strict control of anhydrous conditions and inert atmospheres. Statistical design of experiments (DoE) can identify critical variables .

Methodological Recommendations

- Synthesis : Use O₂ as a green oxidizer for 2,5-disubstituted tetrazoles to minimize hazardous byproducts .

- Data validation : Cross-reference elemental analysis (e.g., C, H, N %), spectroscopic data, and single-crystal XRD to confirm structure .

- Troubleshooting : For low yields in cycloadditions, replace NaN₃ with trimethylsilyl azide to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.